molecular formula C9H9BrO B1342928 3-(3-Bromophenyl)propanal CAS No. 210115-30-3

3-(3-Bromophenyl)propanal

Cat. No. B1342928
M. Wt: 213.07 g/mol
InChI Key: ZULVLUNCIBAQRZ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propanal is a brominated organic compound that is structurally related to various other bromophenyl derivatives. While the specific compound 3-(3-Bromophenyl)propanal is not directly studied in the provided papers, related bromophenyl compounds have been synthesized and characterized, which can provide insights into the properties and reactivity of such compounds [

Scientific Research Applications

Anticancer Activities

Bromophenol derivatives exhibit significant anticancer activities. A study on a novel bromophenol derivative, BOS-102, demonstrated its effectiveness against human lung cancer cell lines. BOS-102 induced cell cycle arrest and apoptosis in A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and MAPK signaling pathways. This suggests the potential of bromophenol derivatives, including those related to 3-(3-Bromophenyl)propanal, in developing anticancer drugs (Guo et al., 2018).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of bromophenol derivatives have been noted, with compounds showing moderate to excellent activity against bacteria and fungi. This includes a synthesized ligand from bromophenol that exhibited antimicrobial activity, suggesting the utility of such derivatives in combating microbial infections (Sampal et al., 2018).

Antioxidant and Enzyme Inhibitory Actions

Novel bromophenols synthesized from benzoic acids showed strong antioxidant activities and inhibited metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II. This indicates their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Öztaşkın et al., 2017).

Antifungal Effect Against Pathogenic Fungi

Halogenated phenyl derivatives, including those structurally related to 3-(3-Bromophenyl)propanal, have shown significant in vitro antifungal activity against common and emerging yeasts and molds. These compounds represent a promising group for developing antifungal treatments, especially for Aspergillus species (Buchta et al., 2004).

Nonlinear Optical (NLO) Properties

Chalcone derivatives, including those with bromophenyl groups, have been investigated for their nonlinear optical properties, which are crucial for various semiconductor and optical applications. These studies have revealed promising NLO activities, highlighting the potential of these compounds in electronic and photonic devices (Shkir et al., 2019).

Safety And Hazards

The safety information for 3-(3-Bromophenyl)propanal indicates that it is hazardous. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

3-(3-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULVLUNCIBAQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616958
Record name 3-(3-Bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)propanal

CAS RN

210115-30-3
Record name 3-(3-Bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Keshavarz - 2019 - escholarship.org
Ph3CB(C6F5)4 is a highly effective and easily handled Brønsted acid precatalyst for intramolecular hydroarylations of β-benzylalkenes and β-homobenzylalkenes. These cyclizations …
Number of citations: 2 escholarship.org
T Seifert - 2014 - gupea.ub.gu.se
Sirtuins (SIRTs) are NAD+-dependent lysine deacetylating enzymes targeting histones and a multitude of non-histone proteins. The SIRTs have been related to important cellular …
Number of citations: 0 gupea.ub.gu.se

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